

Application Notes and Protocols: N-Functionalization of 8-Iodooctan-1-amine

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Compound of Interest

Compound Name: 8-Iodooctan-1-amine

Cat. No.: B15620766

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Introduction

8-Iodooctan-1-amine is a bifunctional chemical scaffold of significant interest in chemical biology and drug development. Its structure features a primary amine and a primary alkyl iodide, enabling orthogonal functionalization at either end of the eight-carbon chain. The primary amine serves as a versatile nucleophile for the introduction of various functional groups through N-alkylation and N-acylation, while the alkyl iodide is an excellent electrophile for reactions such as nucleophilic substitution. This dual reactivity allows for the synthesis of a diverse array of molecular probes, linkers, and building blocks for more complex molecules.

This document provides detailed protocols for the N-functionalization of **8-iodooctan-1-amine**, focusing on two common and synthetically useful transformations: N-acylation and N-alkylation. Additionally, a protocol for the protection of the amine functionality is included, which is crucial for subsequent modifications at the iodide terminus.

Amine Protection: N-Boc-8-Iodooctan-1-amine Synthesis

To selectively perform reactions at the alkyl iodide, the nucleophilic amine must first be protected. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.^{[1][2]}

Experimental Protocol

Materials:

- **8-Iodooctan-1-amine**
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **8-iodooctan-1-amine** (1.0 eq) in DCM or THF in a round-bottom flask.
- Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-**8-iodooctan-1-amine**.

Data Presentation

Reactant	Molar Mass (g/mol)	Equivalents	Amount (mmol)	Mass (g) or Volume (mL)
8-Iodooctan-1-amine	255.12	1.0		
Di-tert-butyl dicarbonate	218.25	1.1		
Triethylamine	101.19	1.2		
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Actual Yield (g)	% Yield
N-Boc-8-Iodooctan-1-amine	355.26			

N-Acylation: Synthesis of N-(8-iodooctyl)acetamide

N-acylation introduces an amide bond, which is a key functional group in many biologically active molecules. This protocol describes the acylation of **8-iodooctan-1-amine** with acetyl chloride.

Experimental Protocol

Materials:

- **8-Iodooctan-1-amine**
- Acetyl chloride or Acetic anhydride
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **8-iodooctan-1-amine** (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with DCM.

- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the product by recrystallization or column chromatography to obtain N-(8-iodooctyl)acetamide.

Data Presentation

Reactant	Molar Mass (g/mol)	Equivalents	Amount (mmol)	Mass (g) or Volume (mL)
8-Iodooctan-1-amine	255.12	1.0		
Acetyl chloride	78.50	1.2		
Triethylamine	101.19	1.5		
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Actual Yield (g)	% Yield
N-(8-iodooctyl)acetamide	297.16			

N-Alkylation: Synthesis of N-Benzyl-8-iodooctan-1-amine

N-alkylation attaches an alkyl group to the amine.^{[3][4]} This protocol details the benzylation of **8-iodooctan-1-amine**. Care must be taken to control the stoichiometry to minimize over-alkylation.^{[3][4]}

Experimental Protocol

Materials:

- **8-Iodooctan-1-amine**

- Benzyl bromide
- Potassium carbonate (K_2CO_3) or Sodium bicarbonate ($NaHCO_3$)
- Acetonitrile (ACN) or Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

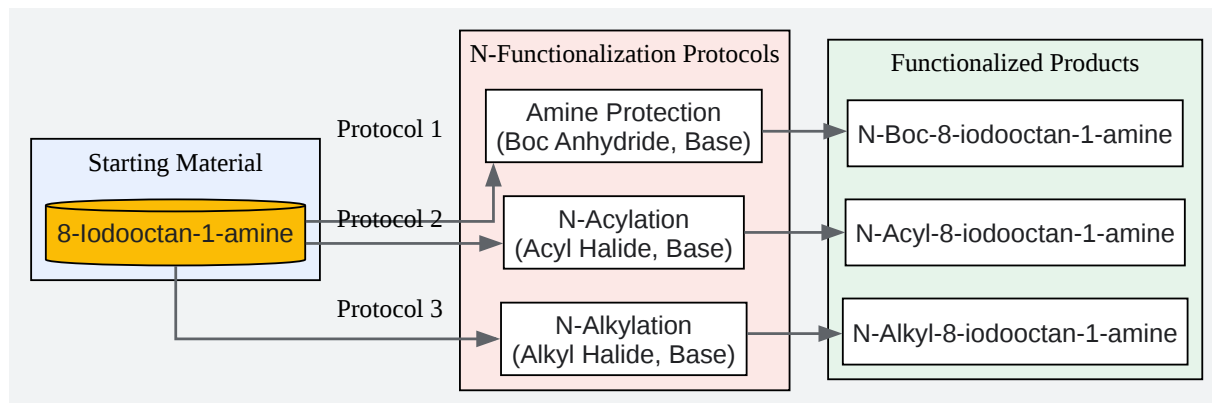
- To a solution of **8-iodooctan-1-amine** (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- Add benzyl bromide (1.0-1.1 eq) to the suspension.
- Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-18 hours, monitoring by TLC.
- After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in DCM and wash with water and brine.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and evaporate the solvent.
- Purify the crude product by column chromatography on silica gel to afford N-benzyl-8-iodooctan-1-amine.

Data Presentation

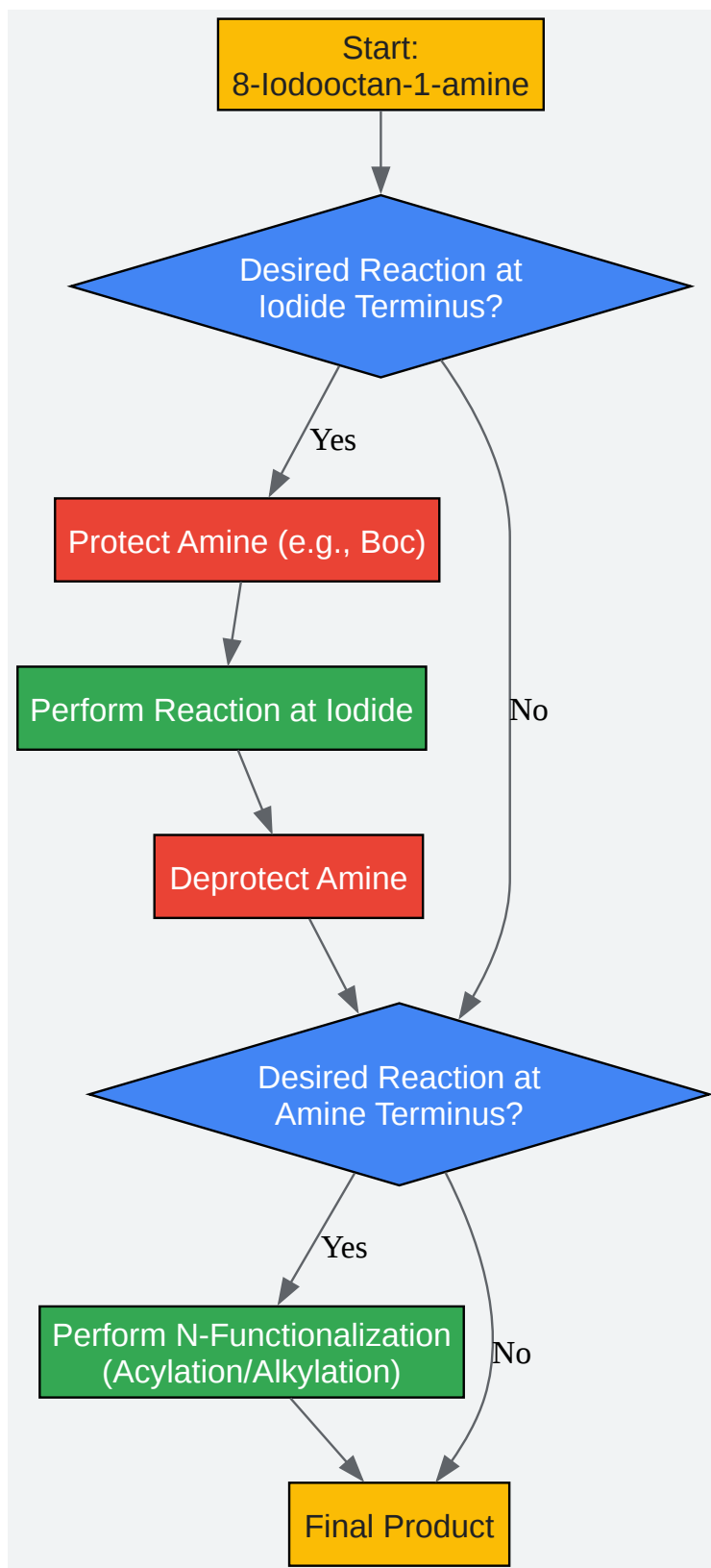
Reactant	Molar Mass (g/mol)	Equivalents	Amount (mmol)	Mass (g) or Volume (mL)
8-Iodooctan-1-amine	255.12	1.0		
Benzyl bromide	171.04	1.1		
Potassium carbonate	138.21	2.0		
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Actual Yield (g)	% Yield
N-Benzyl-8-iodooctan-1-amine	345.26			

Visualizations



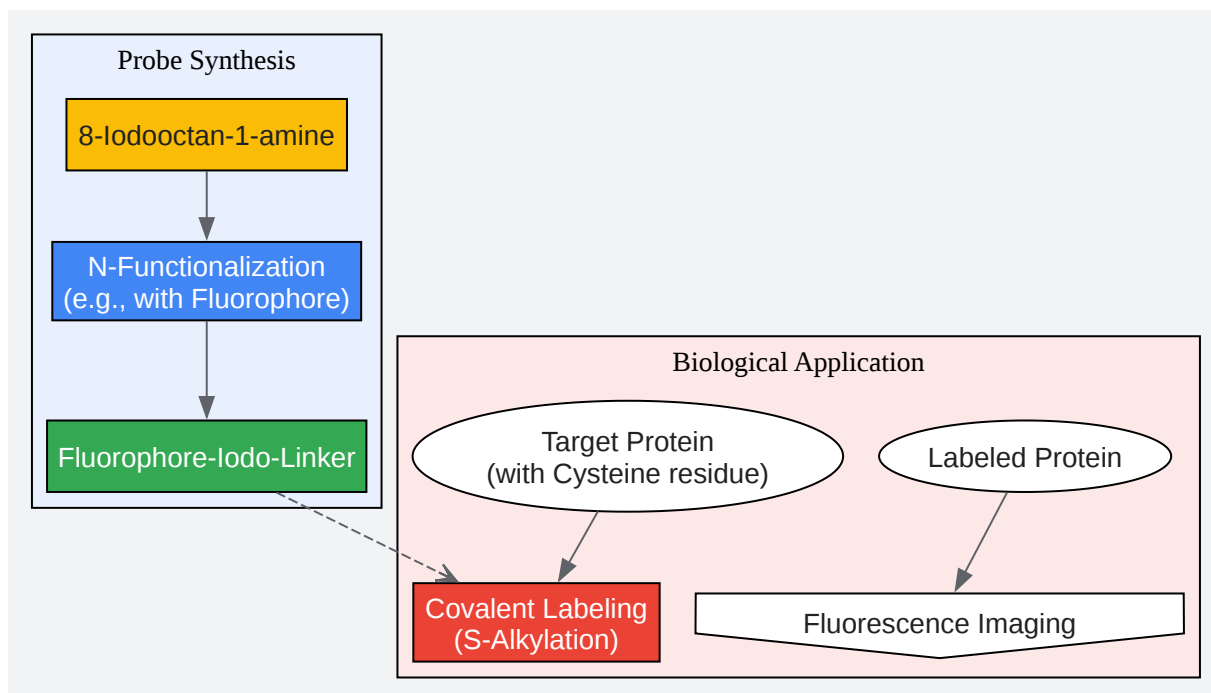
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Caption: Experimental workflow for N-functionalization of **8-iodooctan-1-amine**.



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Caption: Decision tree for the functionalization of **8-iodooctan-1-amine**.



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Caption: Application in protein labeling and imaging.

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